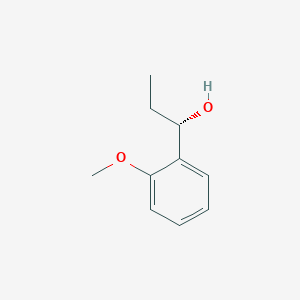

(S)-1-(o-Methoxyphenyl)-1-propanol

Description

(S)-1-(o-Methoxyphenyl)-1-propanol is a chiral secondary alcohol characterized by an ortho-methoxyphenyl group attached to the propanol backbone. The S-configuration at the stereogenic center confers distinct stereochemical properties, influencing its reactivity, solubility, and interactions in biological systems.

Properties

CAS No. |

114389-71-8 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(1S)-1-(2-methoxyphenyl)propan-1-ol |

InChI |

InChI=1S/C10H14O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7,9,11H,3H2,1-2H3/t9-/m0/s1 |

InChI Key |

VZYLWUFNOMSQSJ-VIFPVBQESA-N |

SMILES |

CCC(C1=CC=CC=C1OC)O |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1OC)O |

Canonical SMILES |

CCC(C1=CC=CC=C1OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Analogs:

1-(4-Methylphenyl)-1-propanol (CAS 25574-04-3): Substituent: Para-methyl (-CH₃) group. Structural Impact: Methyl is less polar than methoxy, reducing solubility in polar solvents. Para positioning minimizes steric hindrance compared to ortho .

(R)-1-(4-Fluorophenyl)-1-propanol: Substituent: Para-fluoro (-F) group. Structural Impact: Fluorine’s electronegativity increases polarity but may reduce solubility in non-polar solvents. The R-configuration contrasts stereoselectivity with the S-enantiomer of the target compound .

(S)-1-(4-Methoxyphenyl)ethanol (CAS 1572-97-0): Substituent: Para-methoxy group. Structural Impact: Ethanol chain (vs. propanol) shortens the carbon backbone, lowering molecular weight and boiling point. Para substitution eliminates steric effects seen in ortho analogs .

1-(4-Methoxyphenyl)-2-methylpropan-1-ol (CAS 18228-46-1): Substituent: Para-methoxy with branched propanol. Structural Impact: Branching reduces intermolecular forces, lowering boiling points compared to linear chains .

Electronic and Steric Effects of Substituents

- Methoxy Group (Ortho vs. Para-methoxy analogs exhibit enhanced electronic effects without steric limitations . Electron-donating methoxy groups increase aromatic ring reactivity, influencing solubility and hydrogen-bonding capacity.

- Fluoro vs. Methyl Substituents: Fluorine’s electron-withdrawing nature reduces electron density on the aromatic ring, contrasting with methyl’s electron-donating but non-polar character. This impacts dipole moments and solubility profiles .

Enantiomeric Differences and Stereochemical Impact

The S-enantiomer of the target compound may exhibit distinct biological activity compared to its R-counterparts (e.g., (R)-1-(4-Fluorophenyl)-1-propanol). Chiral recognition in enzymatic systems or DNA interactions (as seen in propanol isomer studies) could lead to divergent pharmacological effects .

Physical and Chemical Properties (Inferred)

| Compound | Boiling Point* | Solubility* | Optical Rotation (S-Configuration) |

|---|---|---|---|

| (S)-1-(o-Methoxyphenyl)-1-propanol | Moderate-High | Moderate (polar solvents) | + (specific value N/A) |

| 1-(4-Methylphenyl)-1-propanol | High | Low (non-polar solvents) | N/A |

| (R)-1-(4-Fluorophenyl)-1-propanol | Moderate | Moderate (varied) | - (opposite to S-enantiomer) |

| (S)-1-(4-Methoxyphenyl)ethanol | Low | High (polar solvents) | + (specific value N/A) |

*Data inferred from structural analogs and substituent effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.